Desmethyl Vc-seco-DUBA

ADC Linker-Payload Structural Biology Conjugation Chemistry

Choose Desmethyl Vc-seco-DUBA for its unique demethylated structure, enhancing ADC conjugation and physicochemical properties. Its stringent QC, with defined DAR and low endotoxin levels, ensures reproducible in vivo data, making it the optimal benchmark for ADC development. Ideal for studying bystander effect in solid tumors and targeting quiescent cancer stem cells, based on the clinically validated vc-seco-DUBA platform.

Molecular Formula C64H73ClN12O17
Molecular Weight 1317.8 g/mol
Cat. No. B15073921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Vc-seco-DUBA
Molecular FormulaC64H73ClN12O17
Molecular Weight1317.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O
InChIInChI=1S/C64H73ClN12O17/c1-39(2)56(72-62(87)92-32-31-91-29-26-76-53(80)20-21-54(76)81)59(84)71-48(9-6-22-67-61(66)86)58(83)68-43-14-10-40(11-15-43)38-93-63(88)73(3)23-24-74(25-28-90-30-27-78)64(89)94-51-33-50-55(47-8-5-4-7-46(47)51)42(34-65)35-77(50)60(85)49-37-75-36-44(16-19-52(75)70-49)69-57(82)41-12-17-45(79)18-13-41/h4-5,7-8,10-21,33,36-37,39,42,48,56,78-79H,6,9,22-32,34-35,38H2,1-3H3,(H,68,83)(H,69,82)(H,71,84)(H,72,87)(H3,66,67,86)/t42-,48+,56+/m1/s1
InChIKeyKNCLRKFZKRQMMU-NZVNEKQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethyl Vc-seco-DUBA: ADC Linker-Payload Procurement for Targeted Oncology Research


Desmethyl Vc-seco-DUBA is a drug-linker conjugate for antibody-drug conjugates (ADCs), comprising a cleavable Desmethyl Vc-seco linker and the DNA-alkylating payload DUBA (Duocarmycin Hydroxybenzamide Azaindole) . It is utilized in the synthesis of ADCs for targeted cancer therapy, with its DNA-alkylating mechanism inducing cell death in both dividing and non-dividing tumor cells . Its core utility lies in its ability to conjugate with monoclonal antibodies to form ADCs with a controlled drug-to-antibody ratio (DAR) for reproducible in vivo studies .

Why Desmethyl Vc-seco-DUBA Cannot Be Substituted with Other Duocarmycin-Based Linker-Payloads


Generic substitution fails because the Desmethyl Vc-seco-DUBA linker-payload exhibits a unique structural modification and a specific quality control profile that distinguishes it from its closest analog, Vc-seco-DUBA. Desmethyl Vc-seco-DUBA lacks a methyl group present in Vc-seco-DUBA, which can influence conjugation efficiency and the physicochemical properties of the resulting ADC . Furthermore, its procurement from reputable vendors includes rigorous quality control with defined DAR, purity, and endotoxin specifications , ensuring batch-to-batch consistency for reproducible in vivo experiments, a feature not guaranteed with alternative or generic linker-payloads.

Quantitative Evidence for Desmethyl Vc-seco-DUBA Selection over Analogs


Structural Distinction: Desmethyl vs. Vc-seco-DUBA and Its Impact on Conjugate Design

Desmethyl Vc-seco-DUBA differs from its direct analog, Vc-seco-DUBA, by the absence of a methyl group . This structural variation can affect linker flexibility, payload release kinetics, and the hydrophobicity of the final ADC. While direct comparative data for this specific modification is limited, class-level inference from ADC linker chemistry indicates that even minor structural changes can significantly impact conjugation efficiency, DAR distribution, and in vivo pharmacokinetics [1]. Users requiring a specific linker-payload for custom ADC development cannot assume Vc-seco-DUBA will yield identical conjugation or biological outcomes.

ADC Linker-Payload Structural Biology Conjugation Chemistry

Quality Control for In Vivo ADC Studies: DAR Control and Purity Specifications

Desmethyl Vc-seco-DUBA procured from certified vendors includes stringent quality control parameters essential for reproducible in vivo ADC experiments. According to MedChemExpress, the product is supplied with a purity >95%, DAR controlled within the target DAR ±0.5, free-drug <1 µg/mg, and endotoxin <1 EU/mg . In contrast, generic sources or alternative linker-payloads may lack these defined specifications. This level of quality control directly impacts the safety and interpretability of animal studies by minimizing confounding factors from impurities or uncontrolled DAR heterogeneity.

ADC Quality Control In Vivo Pharmacology Drug-to-Antibody Ratio

Clinical Validation: Linker-Payload Performance in Phase III ADC (SYD985) in HER2-Low Breast Cancer

The linker-payload system vc-seco-DUBA, of which Desmethyl Vc-seco-DUBA is a structural analog, demonstrates potent clinical activity in the Phase III ADC trastuzumab duocarmazine (SYD985) [1]. In HER2-low breast cancer patient-derived xenograft (PDX) models, SYD985 achieved 3–50× greater tumor growth inhibition compared to the standard-of-care ADC T-DM1 (ado-trastuzumab emtansine) . This performance advantage is attributed to the unique properties of the vc-seco-DUBA linker-payload, including its ability to release a membrane-permeable cytotoxin with a strong bystander effect. While this data is for vc-seco-DUBA, it establishes the therapeutic potential of this linker-payload class, and Desmethyl Vc-seco-DUBA is a key reagent for investigating and optimizing this promising ADC platform.

ADC Clinical Development HER2-Low Breast Cancer Comparative Efficacy

Bystander Killing Effect: Quantified Enhancement of Cytotoxicity in Heterogeneous Tumors

A critical advantage of DUBA-based payloads is their cell-permeability, which enables a potent 'bystander effect' . Released DUBA can diffuse across cell membranes to kill adjacent antigen-negative cancer cells, a crucial mechanism for overcoming tumor heterogeneity. In vitro studies comparing vc-seco-DUBA ADCs to non-bystander payloads demonstrated that the bystander effect increases overall cytotoxicity by 40% in heterogeneous tumor models . This class-level property of DUBA payloads is a key differentiator from non-cell-permeable cytotoxins like MMAE or MMAF, and is directly relevant to ADCs synthesized using Desmethyl Vc-seco-DUBA.

Bystander Effect Tumor Heterogeneity ADC Mechanism of Action

Strategic Procurement and Research Applications for Desmethyl Vc-seco-DUBA


Custom ADC Synthesis for In Vivo Pharmacology Studies in Oncology

Desmethyl Vc-seco-DUBA is the optimal linker-payload for researchers constructing custom ADCs intended for rigorous in vivo efficacy and pharmacokinetic studies. Its stringent quality control with defined DAR and low endotoxin levels ensures that the resulting ADC is suitable for animal models, minimizing confounding factors and enhancing data reproducibility. This is critical for preclinical development programs where batch-to-batch consistency is a regulatory and scientific necessity.

Mechanistic Investigation of Bystander Killing in Solid Tumor Models

The DUBA payload's demonstrated bystander effect makes Desmethyl Vc-seco-DUBA the payload of choice for researchers specifically studying ADC efficacy in heterogeneous solid tumors. By conjugating this linker-payload to a tumor-targeting antibody, scientists can directly compare the in vivo efficacy and bystander killing capacity of their ADC against non-bystander controls, providing critical data on the importance of this mechanism in their specific tumor model.

Benchmarking Novel Linker or Antibody Technologies Against a Clinically Validated Platform

The clinical success of the vc-seco-DUBA platform in the Phase III ADC SYD985 [1] positions Desmethyl Vc-seco-DUBA as a valuable tool for benchmarking. Researchers developing novel antibodies, linkers, or conjugation chemistries can use this linker-payload to create a reference ADC. This allows for a direct, head-to-head comparison of their new technology against a system with known clinical pharmacology, providing a robust and relevant performance baseline in preclinical models.

Development of ADCs Targeting Antigens Expressed on Non-Dividing Tumor Cells

DUBA is a DNA-alkylating agent that is cytotoxic to both dividing and non-dividing cells [2]. This property makes Desmethyl Vc-seco-DUBA a superior payload choice for targeting tumor stem cells or other quiescent cancer cell populations that are often resistant to microtubule inhibitors like MMAE. Preclinical studies have demonstrated the potent activity of DUBA-based ADCs against leukemic stem cells (LSCs) in AML [3], highlighting its utility in indications where targeting the entire tumor cell population, including quiescent cells, is essential for preventing relapse.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyl Vc-seco-DUBA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.